Cas no 181634-14-0 (1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one)

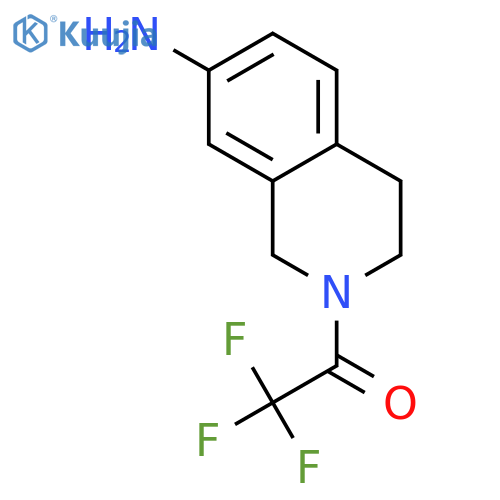

181634-14-0 structure

商品名:1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one

1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one 化学的及び物理的性質

名前と識別子

-

- 7-Amino-1,2,3,4-2-trifluoroacetyltetrahydroisoquinoline

- 2-(trifluoroacetyl)-1,2,3,4-tetrahydro-7-isoquinolinamine

- 2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-amine

- 1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one

- SB21288

- 1-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one

- 1-(7-AMINO-3,4-DIHYDROISOQUINOLIN-2(1H)-YL)-2,2,2-TRIFLUOROETHANONE

- CS-0448796

- G74874

- 1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoro-ethanone

- 1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone

- 181634-14-0

- SCHEMBL1641841

-

- MDL: MFCD14529093

- インチ: InChI=1S/C11H11F3N2O/c12-11(13,14)10(17)16-4-3-7-1-2-9(15)5-8(7)6-16/h1-2,5H,3-4,6,15H2

- InChIKey: YEZPCNZZDHCZDL-UHFFFAOYSA-N

- ほほえんだ: C1=C2CCN(CC2=CC(=C1)N)C(=O)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 244.08200

- どういたいしつりょう: 244.08234746Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- PSA: 46.33000

- LogP: 2.23490

1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1368-1G |

1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one |

181634-14-0 | 95% | 1g |

¥ 3,234.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1368-1g |

1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one |

181634-14-0 | 95% | 1g |

¥3231.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1368-500mg |

1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one |

181634-14-0 | 95% | 500mg |

¥2584.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1368-100mg |

1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one |

181634-14-0 | 95% | 100mg |

¥1160.0 | 2024-04-23 | |

| Chemenu | CM257050-1g |

1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone |

181634-14-0 | 95%+ | 1g |

$631 | 2021-08-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1368-500MG |

1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one |

181634-14-0 | 95% | 500MG |

¥ 2,587.00 | 2023-04-14 | |

| Chemenu | CM257050-1g |

1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone |

181634-14-0 | 95%+ | 1g |

$*** | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1368-250.0mg |

1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one |

181634-14-0 | 95% | 250.0mg |

¥1549.0000 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1368-500.0mg |

1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one |

181634-14-0 | 95% | 500.0mg |

¥2584.0000 | 2024-07-23 | |

| Alichem | A189006296-1g |

1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone |

181634-14-0 | 97% | 1g |

$538.56 | 2023-09-02 |

1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

181634-14-0 (1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one) 関連製品

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:181634-14-0)1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one

清らかである:99%

はかる:1g

価格 ($):444.0